5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde
Description
Structural Characteristics and Classification
Molecular Structure and Identification
5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde exhibits a complex molecular architecture characterized by precise positioning of functional groups on a bicyclic heterocyclic framework. The compound possesses the molecular formula C₁₂H₁₂BrN₃O₂ with a molecular weight of 310.15 grams per mole, as confirmed by multiple chemical suppliers and research institutions. The International Chemical Identifier Key for this compound is YRXAXHQORNJKKC-UHFFFAOYSA-N, providing a unique digital fingerprint for chemical database searches. The compound maintains a purity level typically around 95%, making it suitable for various research applications in medicinal chemistry and synthetic organic chemistry.
The structural identification relies on advanced spectroscopic techniques including nuclear magnetic resonance spectroscopy and mass spectrometry analyses. Research has demonstrated that this compound belongs to the broader class of pyrazolo[3,4-b]pyridine derivatives, which are characterized by their bicyclic structure involving a pyrazole ring fused to a pyridine ring. The presence of the bromine atom and the tetrahydro-2H-pyran moiety contributes to its unique chemical properties and biological activities, distinguishing it from other members of the pyrazolopyridine family. The compound's structural integrity is maintained under standard storage conditions at 20°C for up to two years, indicating good chemical stability.
Heterocyclic Core: Pyrazolo[3,4-b]pyridine Framework
The pyrazolo[3,4-b]pyridine framework forms the foundational structure of this compound, representing one of five possible congeners in the pyrazolopyridine family, which includes the [3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a] fusion patterns. This specific bicyclic system consists of a pyrazole ring fused to a pyridine ring at the 3,4-positions, creating a rigid planar aromatic system with unique electronic properties. The framework can exist in two possible tautomeric forms: the 1H-pyrazolo[3,4-b]pyridine and 2H-pyrazolo[3,4-b]pyridine isomers, with the 1H-form being more prevalent in most derivatives.
Historical development of pyrazolo[3,4-b]pyridine chemistry traces back to early 20th century research, with the first monosubstituted 1H-pyrazolo[3,4-b]pyridine synthesized by Ortoleva in 1908 through treatment of diphenylhydrazone and pyridine with iodine. The structural framework has gained considerable attention in medicinal chemistry due to its versatility in forming hydrogen bond donor-acceptor interactions, particularly at kinase binding sites. Research indicates that pyrazolo[3,4-b]pyridine scaffolds can interact with kinases via multiple binding modes, making them particularly valuable in pharmaceutical development. The bicyclic nature of this heterocycle provides enhanced metabolic stability compared to simpler heterocyclic systems while maintaining favorable drug-like properties.
Key Functional Groups Analysis
5-Bromo Substituent Properties
The bromine substituent at the 5-position of the pyrazolo[3,4-b]pyridine framework significantly influences both the electronic properties and synthetic reactivity of the compound. Bromine, being a halogen with considerable electronegativity, acts as an electron-withdrawing group that increases the electrophilicity of the aromatic system. This electronic effect enhances the compound's reactivity toward nucleophilic substitution reactions, making it a valuable synthetic intermediate for further chemical modifications. Research on related brominated pyrazole derivatives indicates that the bromine atom can disrupt bacterial membranes or enzymes, contributing to notable antibacterial activity.
The 5-bromo position provides an ideal site for cross-coupling reactions, particularly Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions. Studies on similar pyrazolo[3,4-b]pyridine derivatives demonstrate that brominated compounds can undergo efficient coupling reactions under palladium catalysis to introduce various aromatic and aliphatic substituents. The combination of palladium catalysts such as Pd₂(dba)₃ with rac-BINAP ligand and sodium tert-butoxide base in tetrahydrofuran has proven successful for coupling reactions at brominated positions, yielding products in 62-75% yields. The bromine substituent also facilitates metalation chemistry using mixed magnesium-lithium bases, enabling selective functionalization at this position.
Tetrahydropyranyl (THP) N-Protecting Group
The tetrahydropyranyl protecting group attached to the nitrogen-1 position serves as a crucial protective element that modulates the compound's reactivity while maintaining synthetic accessibility. The THP group represents one of the earliest protecting groups developed for alcohols and nitrogen heterocycles, characterized by its acid-labile nature and stability under basic and nucleophilic conditions. The protection mechanism involves acid-catalyzed activation of 3,4-dihydro-2H-pyran followed by nucleophilic attack from the nitrogen heterocycle, forming a stable acetal linkage.
The THP protection exhibits remarkable stability toward organometallic nucleophiles, electrophiles, reducing agents, and basic conditions, making it ideal for complex synthetic sequences. Research demonstrates that THP-protected pyrazolo[3,4-b]pyridine derivatives can be selectively functionalized at other positions without affecting the protecting group. The selective formation of N-1 versus N-2 THP-protected isomers can be controlled through reaction time, with longer reaction times favoring the thermodynamically more stable N-1 protected product. Deprotection occurs readily under acidic conditions through protonation of the acetal oxygen, followed by elimination to regenerate the free nitrogen heterocycle and form the corresponding alcohol or ether byproduct depending on the solvent system employed.
3-Carbaldehyde Reactive Center
The aldehyde functional group at the 3-position constitutes a highly reactive electrophilic center that enables diverse chemical transformations essential for synthetic elaboration. Aldehydes represent one of the most versatile functional groups in organic synthesis, capable of undergoing nucleophilic addition reactions, condensation reactions, and oxidation-reduction processes. In the context of this pyrazolo[3,4-b]pyridine derivative, the 3-carbaldehyde position provides opportunities for forming carbon-carbon and carbon-heteroatom bonds through well-established synthetic methodologies.
The reactivity of the aldehyde group is enhanced by the electron-deficient nature of the pyrazolo[3,4-b]pyridine framework, which increases the electrophilicity of the carbonyl carbon. Research on related heterocyclic aldehydes demonstrates that these compounds can undergo efficient condensation reactions with primary and secondary amines to form corresponding imines and enamines. The aldehyde functionality also enables oxidation to carboxylic acids or reduction to primary alcohols, providing pathways to additional synthetic intermediates. Advanced coupling reactions such as dehydrogenative coupling with nitrogen heterocycles have been reported for similar aldehyde-containing compounds, utilizing nickel catalysis with bis(pyrazole) pyridine ligands under oxidative conditions.
Structural Isomerism and Regiochemistry
The structural complexity of this compound encompasses multiple aspects of isomerism and regiochemical considerations that significantly impact its chemical and biological properties. The compound exists within a framework that can potentially exhibit tautomerism between 1H- and 2H-pyrazolo[3,4-b]pyridine forms, although the 1H-form predominates due to thermodynamic stability. The regiochemistry of substitution on the pyrazolo[3,4-b]pyridine core follows specific patterns determined by electronic and steric factors inherent to the bicyclic system.
Positional isomerism plays a crucial role in determining the overall properties of pyrazolopyridine derivatives, as demonstrated by comparative studies on different regioisomers. Research indicates that small structural differences in substitution patterns can significantly influence detonation performance, thermal stability, and chemical reactivity of related heterocyclic compounds. The specific positioning of the bromine at the 5-position, the THP group at N-1, and the aldehyde at the 3-position creates a unique electronic distribution that affects both synthetic accessibility and biological activity. Studies on related pyrazolo[3,4-c]pyridine systems demonstrate that selective functionalization can be achieved through careful choice of reaction conditions and protecting group strategies.
Comparative Analysis with Related Pyrazolopyridine Scaffolds
A comprehensive analysis of this compound in relation to other pyrazolopyridine scaffolds reveals significant structural and functional distinctions that contribute to its unique profile. The pyrazolo[3,4-b]pyridine framework differs substantially from its congeners, particularly the pyrazolo[3,4-c]pyridine system, in terms of electronic properties and synthetic accessibility. While both frameworks share similar bicyclic architectures, the fusion pattern creates distinct reactivity profiles and biological activities.
Comparative studies with related compounds such as 5-bromo-1H-pyrazole-3-carbaldehyde, which possesses a simpler monocyclic structure with CAS number 518357-37-4 and molecular formula C₄H₃BrN₂O, highlight the enhanced complexity and potential utility of the bicyclic system. The addition of the pyridine ring in the target compound provides additional coordination sites for biological targets and enhanced metabolic stability compared to simple pyrazole derivatives. Research on pyrazolo[3,4-b]pyridine kinase inhibitors demonstrates the versatility of this scaffold in forming multiple binding modes with protein targets, making it particularly valuable for pharmaceutical applications.
The table below summarizes key comparative data between the target compound and related pyrazolopyridine scaffolds:
The enhanced molecular complexity of the target compound, evidenced by its higher molecular weight and additional functional groups, positions it as a more sophisticated synthetic intermediate compared to simpler pyrazole derivatives. The presence of multiple reactive sites enables diverse synthetic transformations while the bicyclic framework provides enhanced binding affinity for biological targets. Research indicates that pyrazolo[3,4-b]pyridine derivatives demonstrate superior thermal stability and biological activity compared to their monocyclic counterparts, making them preferred scaffolds for advanced pharmaceutical development.
Properties
IUPAC Name |
5-bromo-1-(oxan-2-yl)pyrazolo[3,4-b]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O2/c13-8-5-9-10(7-17)15-16(12(9)14-6-8)11-3-1-2-4-18-11/h5-7,11H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXAXHQORNJKKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=C(C=N3)Br)C(=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrazolo[3,4-b]pyridine Core
- Typically achieved via cyclization reactions of appropriately substituted precursors under acidic conditions.
- The cyclization involves condensation of hydrazine derivatives with pyridine-based substrates to form the fused pyrazolo ring system.
- Acid catalysts such as hydrochloric acid or sulfuric acid are commonly used to promote ring closure.
Protection of the Nitrogen with Tetrahydro-2H-pyran-2-yl Group
- The nitrogen atom in the pyrazolo ring is protected by reaction with dihydropyran (DHP) under acid catalysis.
- This step stabilizes the nitrogen and prevents unwanted side reactions during subsequent functionalization.
- Typical acid catalysts include p-toluenesulfonic acid or catalytic amounts of mineral acids.
- Reaction is carried out in anhydrous organic solvents such as dichloromethane or tetrahydrofuran (THF).
Bromination at the 5-Position
- Selective bromination is achieved using brominating agents such as N-bromosuccinimide (NBS).
- NBS is preferred for its mild and selective brominating ability.
- The reaction is often carried out in the presence of a catalyst or initiator, such as azobisisobutyronitrile (AIBN) or light, to facilitate radical bromination.
- Solvents like carbon tetrachloride, chloroform, or acetonitrile are commonly used.
- Temperature control is critical to avoid over-bromination or side reactions.
Introduction of the Aldehyde Group
- The aldehyde group at the 3-position is introduced via formylation reactions.
- Common methods include the Vilsmeier-Haack reaction using POCl3 and DMF or directed lithiation followed by quenching with DMF.
- The reaction conditions are optimized to avoid degradation of the sensitive pyrazolo ring and the bromine substituent.
- Subsequent workup involves neutralization and purification by chromatography.
Industrial Production Considerations
- Scale-up involves optimizing reagent stoichiometry and reaction times to maximize yield and purity.
- Continuous flow chemistry techniques may be employed to enhance safety, reproducibility, and throughput.
- Use of cost-effective and environmentally benign solvents and reagents is prioritized.
- Purification typically involves recrystallization or preparative chromatography.
Reaction Conditions Summary Table
| Step | Reagents/Catalysts | Solvent(s) | Temperature | Notes |
|---|---|---|---|---|
| Pyrazolo core formation | Hydrazine derivatives, acid catalyst | Acidic aqueous or organic | 50–100 °C | Acid catalyzed cyclization |
| Nitrogen protection | Dihydropyran, acid catalyst | DCM, THF | 0–25 °C | Protects N to prevent side reactions |
| Bromination at 5-position | N-bromosuccinimide (NBS), AIBN/light | CCl4, CHCl3, MeCN | 0–40 °C | Radical bromination, selective for 5-position |
| Aldehyde introduction | POCl3, DMF (Vilsmeier-Haack) | DMF or inert solvent | 0–50 °C | Formylation with care to preserve other groups |
Chemical Reaction Analysis
- Oxidation: The aldehyde group can be further oxidized to carboxylic acids using agents like potassium permanganate or chromium trioxide.
- Reduction: The bromine substituent can be reduced to hydrogen via lithium aluminum hydride or catalytic hydrogenation.
- Substitution: The bromine atom is amenable to nucleophilic substitution with amines, thiols, or organometallic reagents, enabling further functionalization.
- Cross-Coupling Reactions: The brominated position can undergo Suzuki or Stille coupling to introduce aryl or vinyl groups, expanding molecular diversity.
Research Findings and Applications
- The compound serves as a versatile intermediate in pharmaceutical research for synthesizing analogs with potential anticancer, antimycobacterial, and neuroprotective activities.
- Its aldehyde group allows formation of Schiff bases, useful in biological labeling and enzyme inhibition studies.
- The bromine atom facilitates diverse chemical transformations, making it valuable in medicinal chemistry for lead optimization.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The bromine atom can be reduced to hydrogen bromide (HBr) using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, in aqueous or organic solvents.
Reduction: LiAlH₄, in dry ether or THF (tetrahydrofuran).
Substitution: Various nucleophiles (e.g., amines, alcohols) in polar aprotic solvents.
Major Products Formed:
Carboxylic acids from oxidation reactions.
Hydrogen bromide from reduction reactions.
Substituted pyrazolo[3,4-b]pyridines from nucleophilic substitution reactions.
Scientific Research Applications
Chemical Synthesis
Versatile Intermediate:
This compound serves as an important building block in organic synthesis, particularly for creating more complex molecules. Its unique structure allows for various chemical modifications that can lead to the development of new pharmaceuticals and agrochemicals.
Synthetic Routes:
The synthesis typically involves multiple steps, starting with the formation of the pyrazolo[3,4-b]pyridine core. Common methods include cyclization under acidic conditions and bromination using agents like N-bromosuccinimide (NBS) in the presence of suitable catalysts. In industrial applications, continuous flow chemistry may be employed to enhance efficiency and safety during production.
Biological Research
Biological Probes:
In biological studies, this compound can function as a probe to investigate enzyme activities and biological pathways. The presence of the bromine atom allows for labeling or tracking within biological systems, facilitating the study of complex interactions at the molecular level.
Medicinal Applications:
5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde shows potential in drug discovery due to its ability to interact with various biological targets. Its structure may enable it to form Schiff bases with amino groups in proteins, potentially modulating enzyme activity or receptor binding.
Industrial Applications
Chemical Industry:
In industrial settings, this compound can be utilized as a precursor for synthesizing dyes, pigments, and other industrial chemicals. Its unique properties make it suitable for developing novel materials with specific functionalities.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound in medicinal chemistry and materials science:
- Drug Development: Research indicates that derivatives of pyrazolo[3,4-b]pyridines exhibit anticancer properties. The incorporation of the tetrahydropyran moiety enhances solubility and bioavailability in drug formulations.
- Biological Activity: A study demonstrated that compounds containing similar structural features showed significant inhibition against specific enzymes involved in metabolic pathways, suggesting that this compound could be explored for therapeutic applications against metabolic diseases.
- Material Science: Investigations into the use of this compound as a precursor for novel polymers have shown promising results in developing materials with enhanced thermal stability and mechanical properties.
Mechanism of Action
The mechanism by which 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde exerts its effects depends on its molecular targets and pathways involved. The aldehyde group can form Schiff bases with amino groups in biological molecules, potentially interfering with enzyme activities or receptor binding. The bromine atom can participate in electrophilic substitution reactions, affecting cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomer: 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine
- Molecular Formula : C₁₁H₁₂BrN₃O (identical to the target compound).
- Key Difference : The pyridine ring substitution pattern (3,4-c vs. 3,4-b) alters electronic distribution and steric interactions.
- Impact : Positional isomerism affects reactivity and binding properties. For instance, the 3,4-c isomer may exhibit different hydrogen-bonding capabilities in crystallographic studies compared to the 3,4-b analogue .
Halogenated Derivatives
5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine
- Molecular Formula : C₁₁H₁₁BrIN₃O (molecular weight 408.03 g/mol ).
- Key Feature : The iodine atom at position 3 introduces a heavy halogen, enhancing suitability for cross-coupling reactions (e.g., Suzuki-Miyaura).
- Applications : Used as a medical intermediate, particularly in anticancer drug discovery pipelines .
3-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine
- Molecular Formula : C₁₁H₁₁BrClN₃O (molecular weight 316.58 g/mol ).
- Key Feature : Dual halogen substitution (Br at position 3, Cl at position 5) provides multiple sites for nucleophilic substitution.
- Physical Properties : Higher density (1.83 g/cm³) and boiling point (432.5°C) compared to the carbaldehyde derivative, likely due to increased molecular mass and halogen interactions .
Functional Group Variants
Carboxylic Acid Derivative: 5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic Acid
- Key Feature : Replaces the carbaldehyde group with a carboxylic acid.
- Synthetic Utility : Used as an alternative precursor for benzimidazole formation when the carbaldehyde route exhibits poor reproducibility .
- Advantage : Improved stability under acidic or oxidative conditions compared to the aldehyde.
Biological Activity
5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₂BrN₃O
- CAS Number : 1256957-72-8
- Molecular Weight : 282.14 g/mol
The compound features a bromine atom, a tetrahydropyran ring, and a pyrazolo[3,4-b]pyridine core structure, contributing to its unique reactivity and interaction with biological systems.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazolo Core : This is achieved through cyclization reactions under acidic conditions.
- Bromination : Commonly performed using N-bromosuccinimide (NBS) in the presence of a catalyst.
- Aldehyde Introduction : The aldehyde group is introduced through subsequent reactions, allowing for further functionalization.
The biological activity of this compound is largely attributed to its ability to form Schiff bases with amino groups in proteins. This interaction can inhibit enzyme activities and affect receptor binding, potentially leading to therapeutic effects against various diseases.
Research Findings
Recent studies have highlighted the compound's potential in several areas:
- Antimycobacterial Activity :
-
Cancer Research :
- The compound has been investigated for its anticancer properties. Its structural features allow it to interact with multiple biological targets, making it a candidate for drug development in oncology.
-
Neuroprotective Effects :
- Preliminary studies suggest that this compound may have neuroprotective properties, potentially benefiting conditions like Alzheimer's disease. Further research is needed to elucidate these effects fully.
Case Studies
Q & A
Basic: What are the key synthetic steps for preparing 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde?
Answer:
The synthesis involves:
Bromination : Reacting a pyrazolo-pyridine precursor with HBr under controlled pH (e.g., NaOH solution) to introduce the bromine substituent .
THP Protection : Introducing the tetrahydro-2H-pyran-2-yl (THP) group via acid-catalyzed etherification, often using TsCl or similar activating agents in THF .
Aldehyde Functionalization : Oxidizing or formylating the pyrazole ring using hexamine in acetic acid/water mixtures under reflux (120°C) .
Advanced: How can Suzuki-Miyaura coupling yields be improved for introducing aryl groups at the pyridine ring?
Answer:
Optimize:
- Catalyst System : Use Pd(PPh3)4 (2 mol%) with XPhos as a ligand to enhance cross-coupling efficiency .
- Solvent Ratio : Toluene/ethanol (3:1) improves solubility of boronic acids .
- Base Selection : K2CO3 (2M) minimizes side reactions compared to stronger bases like Cs2CO3 .
Post-reaction purification via silica gel chromatography (heptane/EtOAc 7:3) achieves >95% purity .
Basic: Which analytical methods are critical for structural confirmation?
Answer:
- NMR : 1H/13C NMR identifies the aldehyde proton (δ ~10.0 ppm) and THP ether signals (δ 4.5–3.5 ppm). NOESY confirms spatial proximity of substituents .
- LC-MS : High-resolution MS validates molecular ion peaks (e.g., [M+H]+ with <2 ppm error) .
- X-ray Crystallography : Resolves regiochemical ambiguities, as demonstrated for pyrazolo-pyridine derivatives .
Advanced: How to resolve contradictory NOESY data in determining substitution patterns?
Answer:
- 2D NMR Triangulation : Combine HSQC (for C-H coupling) and HMBC (long-range correlations) to map connectivity.
- Computational Modeling : Overlay DFT-optimized structures with experimental NMR data to validate dihedral angles .
- Crystallographic Validation : Single-crystal X-ray analysis definitively assigns regiochemistry, as shown for pyrazoline-carbaldehydes .
Basic: What safety protocols are essential during synthesis?
Answer:
- Exothermic Control : Cool bromination steps to 0°C and quench with NH4Cl to prevent runaway reactions .
- Solvent Handling : Use inert atmospheres (N2/Ar) for THF/DMF reactions to avoid peroxide formation .
- PPE : Wear acid-resistant gloves and goggles during HBr or TFA handling .
Advanced: How to selectively deprotect the THP group without oxidizing the aldehyde?
Answer:
- Mild Acidic Conditions : Use pyridinium p-toluenesulfonate (PPTS, 0.1M) in ethanol/water (4:1) at 40°C. Monitor by TLC (Rf shift from 0.5→0.2) .
- Avoid Strong Acids : HCl or TFA may form hemiacetal byproducts with the aldehyde.
Basic: What solvent systems are optimal for recrystallization?
Answer:
- Polar Intermediates : DMF/water (3:1) for pyrazolo-pyridine precursors .
- Nonpolar Products : Gradient elution with cyclohexane/dichloromethane (2:1) followed by EtOAc/hexane (1:4→1:1) .
Advanced: How to design structure-activity relationship (SAR) studies using this aldehyde?
Answer:
- Reductive Amination : React the aldehyde with primary amines (e.g., 3-chloro-4-fluoroaniline) using NaBH3CN in MeOH to generate imine derivatives .
- Wittig Olefination : Introduce alkenes via Ph3P=CHAr reactions in anhydrous DCM .
- Bioactivity Testing : Screen derivatives against DHODH or cancer cell lines (e.g., MCF-7), correlating substituents with IC50 values .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
